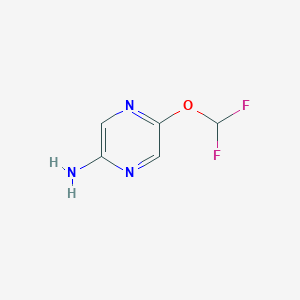
5-(Difluoromethoxy)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethoxy)pyrazin-2-amine is a chemical compound with the molecular formula C5H5F2N3O It is characterized by the presence of a pyrazine ring substituted with a difluoromethoxy group at the 5-position and an amine group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)pyrazin-2-amine typically involves the introduction of the difluoromethoxy group onto a pyrazine ring followed by amination. One common method involves the reaction of 5-chloropyrazine-2-amine with difluoromethyl ether under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethoxy)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
5-(Difluoromethoxy)pyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethoxy)pyrazin-2-amine involves its interaction with specific molecular targets. The difluoromethoxy group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Difluoromethoxy)pyridin-2-amine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
5-(Difluoromethoxy)pyrazine: Lacks the amine group at the 2-position.
Uniqueness
5-(Difluoromethoxy)pyrazin-2-amine is unique due to the combination of the difluoromethoxy group and the amine group on the pyrazine ring. This unique structure imparts specific chemical properties and biological activities that are distinct from its analogs.
Propriétés
Formule moléculaire |
C5H5F2N3O |
|---|---|
Poids moléculaire |
161.11 g/mol |
Nom IUPAC |
5-(difluoromethoxy)pyrazin-2-amine |
InChI |
InChI=1S/C5H5F2N3O/c6-5(7)11-4-2-9-3(8)1-10-4/h1-2,5H,(H2,8,9) |
Clé InChI |
NPQCSQAGMHIJCR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=N1)OC(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11809464.png)
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11809470.png)
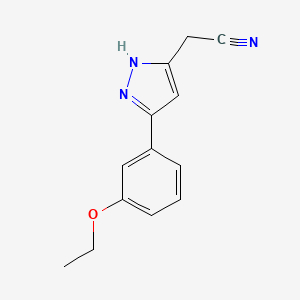
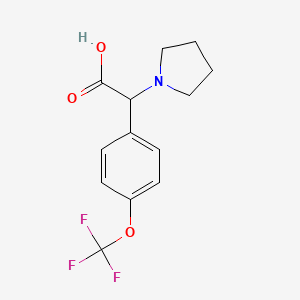
![6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one](/img/structure/B11809499.png)

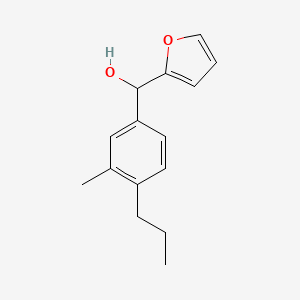

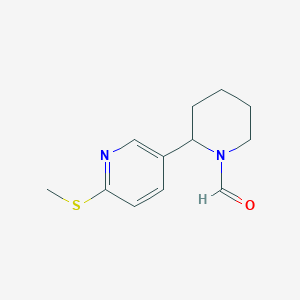
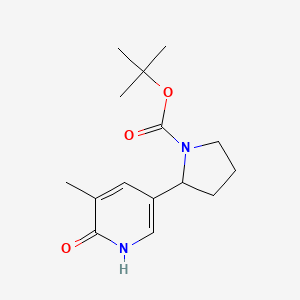
![4-Hydroxy-2-methyl-4,4a,5,6-tetrahydrofuro[2,3-f]indolizin-7(9H)-one](/img/structure/B11809543.png)
![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B11809551.png)
![1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11809557.png)
![4,6-Dimethylbenzo[d]isoxazol-3-ol](/img/structure/B11809559.png)
